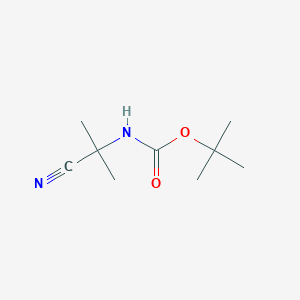

tert-Butyl(2-Cyanopropan-2-yl)carbamate

Übersicht

Beschreibung

tert-Butyl (2-cyanopropan-2-yl)carbamate is a chemical compound with the molecular formula C9H16N2O2. It is used in various chemical syntheses, particularly in the preparation of tetrasubstituted pyrroles functionalized with ester or ketone groups at the C-3 position. This compound is known for its stability and versatility in organic synthesis.

Wissenschaftliche Forschungsanwendungen

Chemical Synthesis

1.1 Synthesis of Complex Organic Molecules

- Application : tert-Butyl (2-cyanopropan-2-yl)carbamate is primarily used as an intermediate in the synthesis of tetrasubstituted pyrroles and other complex organic molecules.

- Method : The compound participates in reactions that lead to the formation of functionalized derivatives, such as esters or ketones at specific positions on the pyrrole ring.

1.2 Mechanism of Action

- The compound acts as a carbamoylating agent, modifying organic substrates through the formation of carbamate linkages. This modification can significantly alter the reactivity and stability of the target molecules .

Biological Research

2.1 Enzyme Interactions

- Application : In biological studies, tert-butyl (2-cyanopropan-2-yl)carbamate is utilized to investigate enzyme interactions and metabolic pathways.

- Significance : Understanding these interactions can reveal insights into metabolic processes and potential therapeutic targets.

2.2 Pharmacological Potential

- The compound exhibits notable biological activity, making it a candidate for drug development. Its interactions with various enzymes and receptors may lead to inhibitory or activating effects on specific biological pathways, warranting further exploration in pharmacology .

Industrial Applications

3.1 Production of Industrial Chemicals

- Application : tert-Butyl (2-cyanopropan-2-yl)carbamate is employed in the production of various industrial chemicals and materials.

- Industries Involved : This includes its use in the formulation of agricultural chemicals and polymers, where it contributes to the synthesis of more complex materials .

Safety and Toxicology Studies

4.1 Safety Assessments

- The compound has been subjected to safety and toxicity studies to evaluate its potential risks in various applications. These studies typically involve both in vitro and in vivo testing methods to assess acute toxicity and other health impacts .

Case Studies

| Study Title | Focus | Findings |

|---|---|---|

| Synthesis of Tetrasubstituted Pyrroles | Examined the efficiency of tert-butyl (2-cyanopropan-2-yl)carbamate in synthesizing pyrrole derivatives | Demonstrated high yields with specific functionalization at C-3 position |

| Enzyme Interaction Studies | Investigated the role of the compound in enzyme inhibition | Identified potential for therapeutic applications based on interaction profiles |

| Toxicological Evaluation | Assessed safety profile through acute toxicity testing | Found to cause irritation but manageable under controlled conditions |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

tert-Butyl (2-cyanopropan-2-yl)carbamate can be synthesized through several methods. One common approach involves the reaction of a carboxylic acid with di-tert-butyl dicarbonate and sodium azide, leading to an acyl azide intermediate. This intermediate undergoes a Curtius rearrangement in the presence of tetrabutylammonium bromide and zinc(II) triflate, resulting in the formation of the desired carbamate .

Industrial Production Methods

Industrial production methods for tert-Butyl (2-cyanopropan-2-yl)carbamate typically involve large-scale synthesis using similar reaction conditions as those described above. The process is optimized for high yield and purity, ensuring the compound meets the required specifications for various applications.

Analyse Chemischer Reaktionen

Types of Reactions

tert-Butyl (2-cyanopropan-2-yl)carbamate undergoes several types of chemical reactions, including:

Oxidation: This compound can be oxidized under specific conditions to form various oxidation products.

Reduction: Reduction reactions can convert the nitrile group to an amine group.

Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired product and the specific reaction being performed.

Major Products Formed

The major products formed from these reactions include amines, substituted carbamates, and various oxidation products. The specific products depend on the reaction conditions and the reagents used.

Wirkmechanismus

The mechanism of action of tert-Butyl (2-cyanopropan-2-yl)carbamate involves its interaction with specific molecular targets and pathways. The compound can act as a substrate or inhibitor in enzymatic reactions, affecting the activity of enzymes and metabolic processes. The exact molecular targets and pathways depend on the specific application and the biological system being studied.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Similar compounds to tert-Butyl (2-cyanopropan-2-yl)carbamate include:

Uniqueness

tert-Butyl (2-cyanopropan-2-yl)carbamate is unique due to its specific structure and reactivity. It offers distinct advantages in organic synthesis, such as stability and versatility, making it a valuable compound in various chemical and industrial applications.

Biologische Aktivität

tert-Butyl (2-cyanopropan-2-yl)carbamate is a compound that has garnered attention for its potential biological activities, particularly in the fields of drug development and enzyme interaction studies. This article explores the biological activity of this compound, including its mechanisms of action, interactions with biological systems, and relevant research findings.

Chemical Structure and Properties

tert-Butyl (2-cyanopropan-2-yl)carbamate has a molecular formula of and a molecular weight of approximately 184.24 g/mol. The presence of a tert-butyl group introduces significant steric hindrance, influencing its reactivity compared to simpler carbamates. The compound's structure allows it to interact with various biological targets, making it a candidate for pharmacological applications.

The biological activity of tert-butyl (2-cyanopropan-2-yl)carbamate is primarily attributed to its interactions with specific enzymes and receptors. Research indicates that the compound can act as both a substrate and an inhibitor in enzymatic reactions, affecting metabolic pathways significantly. The exact molecular targets remain under investigation; however, preliminary studies suggest potential immunosuppressive properties, which could be useful in therapeutic contexts.

Biological Activity Overview

The following table summarizes key aspects of the biological activity associated with tert-butyl (2-cyanopropan-2-yl)carbamate:

| Biological Activity | Description | Mechanism |

|---|---|---|

| Enzyme Interaction | Engages with various enzymes influencing metabolic pathways | Acts as a substrate or inhibitor |

| Receptor Binding | Potential interactions with receptors affecting signaling pathways | Modulates receptor activity |

| Immunosuppressive Effects | May exhibit properties that suppress immune responses | Underlying mechanisms still being elucidated |

Case Studies and Research Findings

- Enzyme Interaction Studies : Research has demonstrated that tert-butyl (2-cyanopropan-2-yl)carbamate can inhibit specific enzymes involved in metabolic processes. For instance, studies have shown that modifications to the compound's structure can significantly influence its inhibitory efficacy on enzyme activity, suggesting a structure-activity relationship that warrants further exploration .

- Pharmacological Applications : The compound has been investigated for its potential role in drug development. Its ability to modulate enzyme activity positions it as a candidate for creating new therapeutic agents targeting various diseases. For example, ongoing research into its immunosuppressive effects may lead to applications in treating autoimmune disorders .

- Comparative Studies : Comparisons with structurally similar compounds reveal unique characteristics of tert-butyl (2-cyanopropan-2-yl)carbamate. Notably, compounds like Benzyl (1-cyanopropan-2-yl)carbamate and Methyl carbamate exhibit different reactivity profiles due to variations in steric hindrance and electronic effects . This highlights the importance of structural features in determining biological activity.

Future Directions

The ongoing research into tert-butyl (2-cyanopropan-2-yl)carbamate's biological activity suggests several avenues for future exploration:

- Mechanistic Studies : Further investigation into the specific mechanisms through which this compound interacts with enzymes and receptors will enhance understanding of its pharmacological potential.

- Therapeutic Applications : Exploring its immunosuppressive properties could lead to novel treatments for autoimmune diseases or organ transplant rejection.

- Structural Modifications : Synthesizing derivatives with altered structures may yield compounds with improved efficacy or selectivity for particular biological targets.

Eigenschaften

IUPAC Name |

tert-butyl N-(2-cyanopropan-2-yl)carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H16N2O2/c1-8(2,3)13-7(12)11-9(4,5)6-10/h1-5H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GIGXCVOTKUOLHM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(C)(C)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

184.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.